(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 300378-67-0
VCID: VC21452419
InChI: InChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11-
SMILES: CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Molecular Formula: C17H19N3O2S2
Molecular Weight: 361.5g/mol

(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

CAS No.: 300378-67-0

Cat. No.: VC21452419

Molecular Formula: C17H19N3O2S2

Molecular Weight: 361.5g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one - 300378-67-0

Specification

CAS No. 300378-67-0
Molecular Formula C17H19N3O2S2
Molecular Weight 361.5g/mol
IUPAC Name (5Z)-5-benzylidene-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11-
Standard InChI Key JSOCDZNOMLSLQC-KAMYIIQDSA-N
Isomeric SMILES CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
SMILES CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Canonical SMILES CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S

Introduction

Chemical Structure and Properties

Molecular Information

(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is characterized by the molecular formula C17H19N3O2S2 and has a molecular weight of 361.5 g/mol . The compound contains a five-membered thiazolidinone ring with multiple functional groups that contribute to its potential bioactivity. Its structural complexity arises from the various substituents attached to the central thiazolidinone scaffold.

Structural Features

The compound comprises several key structural components:

  • A five-membered thiazolidinone ring featuring a 4-one (carbonyl) group

  • A thioxo (C=S) group at the 2-position of the thiazolidinone ring

  • A benzylidene group at the 5-position with Z-configuration

  • A 2-(4-methylpiperazin-1-yl)-2-oxoethyl substituent at the 3-position

The presence of these multiple functional groups contributes to the compound's potential for various molecular interactions and biological activities. The thioxo group at position 2 and the carbonyl group at position 4 of the thiazolidinone ring are particularly significant for potential hydrogen bonding interactions with biological targets .

Stereochemistry

An important feature of this compound is the Z-configuration at the exocyclic double bond connecting the thiazolidinone ring to the benzylidene group. The stereochemistry has been confirmed through 1H-13C coupling constants measured in 1H-coupled 13C NMR mode . This configuration is critical for the compound's biological activity as it determines the spatial orientation of the benzylidene moiety relative to the thiazolidinone core.

Identification and Characterization

Compound Identifiers

Table 1: Identification Parameters of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

ParameterValue
CAS Number300378-67-0
PubChem CID1732665
IUPAC Name(5Z)-5-benzylidene-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
InChIInChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11-
InChIKeyJSOCDZNOMLSLQC-KAMYIIQDSA-N
SMILESCN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S

These identifiers provide standardized methods for recognizing and referencing the compound in chemical databases and literature .

Spectroscopic Characterization

Spectroscopic characterization of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one typically involves several analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy confirm the structural features and stereochemistry. The Z-configuration is verified through specific coupling constants between the vinylic proton and carbon atoms .

  • Mass Spectrometry: Electrospray ionization (ESI) techniques at 70 eV are commonly used for high-resolution mass spectrometry (HRMS) analysis of thiazolidinone derivatives .

  • Infrared Spectroscopy: IR spectroscopy identifies characteristic absorption bands for functional groups such as C=O, C=S, and C=C bonds.

Synthesis Methods

General Synthetic Approaches

The synthesis of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one can be achieved through multiple approaches, based on methods described for similar thiazolidinone derivatives.

Alternative Method

An alternative approach described for similar compounds involves:

  • Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid

  • Conversion to an acyl chloride using thionyl chloride

  • Reaction with 4-methylpiperazine to form the amide linkage

  • Condensation with benzaldehyde to introduce the benzylidene group

Biological Activities and Applications

Biological ActivityMechanismPotential Applications
Tyrosinase InhibitionCompetitive inhibition of the enzyme active siteTreatment of hyperpigmentation disorders
Anti-inflammatoryInhibition of cyclooxygenase-2 (COX-2)Management of inflammatory conditions
AntimicrobialInteraction with microbial cell componentsTreatment of bacterial infections
AntioxidantScavenging of free radicalsProtection against oxidative stress
Enzyme InhibitionInteraction with ATP-binding sitesVarious therapeutic applications

Tyrosinase Inhibitory Activity

Thiazolidinone derivatives with a benzylidene substituent at the 5-position have demonstrated significant tyrosinase inhibitory activity. This enzyme is crucial in melanin biosynthesis, making such compounds potential candidates for treating hyperpigmentation-related disorders. Studies on similar compounds have shown IC50 values ranging from 0.08 μM to 54.81 μM, depending on the substituents on the benzylidene ring .

The mechanism of tyrosinase inhibition by these compounds involves competitive inhibition, with the benzylidene group potentially interacting with the copper ions at the catalytic center of the enzyme .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory activities of thiazolidinone derivatives through COX-2 inhibition. Compounds containing the β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, which is present in (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, have shown promising anti-inflammatory effects .

Structure-Activity Relationships

Key Structural Features Affecting Activity

The biological activity of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is influenced by several structural elements:

  • Benzylidene Group: The presence and configuration (Z) of the benzylidene moiety at position 5 significantly contributes to enzyme inhibitory activities, particularly tyrosinase inhibition .

  • Thioxo Group: The thioxo (C=S) group at position 2 is essential for the compound's biological activities, potentially forming hydrogen bonds with target proteins .

  • Piperazine Moiety: The 4-methylpiperazine substituent may enhance the compound's water solubility and pharmacokinetic properties, potentially affecting its bioavailability and distribution .

  • Linker Length: The ethyl linker connecting the thiazolidinone core to the piperazine amide group impacts the compound's flexibility and binding affinity for target proteins. Studies on related compounds have shown that variations in linker length can significantly alter biological activity .

Comparative Analysis with Related Compounds

Table 3: Structural Comparison with Related Thiazolidinone Derivatives

CompoundStructural DifferencePotential Impact on Activity
(Z)-5-benzylidene-2-thioxothiazolidin-4-oneLacks the 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl) substituentMay have lower water solubility and different pharmacokinetic properties
5-benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-oneHas a longer butyl linker instead of ethylMay affect binding affinity and spatial orientation in target binding pockets
(Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-oneHas a hydroxyl group on the benzylidene ring and lacks the piperazine substituentMay exhibit enhanced tyrosinase inhibitory activity due to the hydroxyl group

Pharmacokinetic Considerations

Predicted Properties

The physicochemical properties of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one suggest specific pharmacokinetic characteristics:

  • The presence of the 4-methylpiperazine moiety likely enhances water solubility compared to unsubstituted thiazolidinone derivatives

  • The balanced lipophilic (benzylidene group) and hydrophilic (piperazine) regions may facilitate membrane permeation

  • The compound may undergo metabolic transformations at various sites, including the thioxo group and the piperazine nitrogen

Drug-like Properties

The structural features of (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one align with several attributes of drug-like molecules:

  • Molecular weight (361.5 g/mol) is within the preferred range for orally active drugs

  • Multiple hydrogen bond donors and acceptors for target interactions

  • A balance of hydrophilic and lipophilic regions for appropriate solubility and permeability

Recent Research Developments

Hybrid Molecule Approaches

Recent research has focused on developing hybrid molecules containing thiazolidinone and triazole nuclei connected by piperazine-based amide linkers. These hybrid compounds have shown promising antifungal activities against yeast cells, with mechanisms involving reduced drug efflux compared to conventional azole antifungals .

This research direction suggests potential applications for piperazine-linked thiazolidinones like (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one in antimicrobial drug development.

Enzyme Inhibition Studies

Studies on benzylidene-thiazolidinone derivatives have revealed significant tyrosinase inhibitory activities with IC50 values in the low micromolar to nanomolar range. These compounds have shown potential for treating hyperpigmentation disorders through competitive inhibition mechanisms .

The benzylidene group's configuration and substitution pattern significantly influence the inhibitory activity, with hydroxyl-substituted derivatives showing particularly potent effects .

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